methyl 4-nitro-1H-pyrazole-3-carboxylate

Process Chemistry Medicinal Chemistry Synthetic Methods

Methyl 4-nitro-1H-pyrazole-3-carboxylate (CAS 1345513-95-2) is a heterocyclic building block characterized by a pyrazole core with a methyl ester at the 3-position and a nitro group at the 4-position. It has a molecular formula of C5H5N3O4 and a molecular weight of 171.11 g/mol.

Molecular Formula C5H5N3O4
Molecular Weight 171.11 g/mol
CAS No. 1345513-95-2
Cat. No. B035799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-nitro-1H-pyrazole-3-carboxylate
CAS1345513-95-2
Molecular FormulaC5H5N3O4
Molecular Weight171.11 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=NN1)[N+](=O)[O-]
InChIInChI=1S/C5H5N3O4/c1-12-5(9)4-3(8(10)11)2-6-7-4/h2H,1H3,(H,6,7)
InChIKeyARAFBUCGMOKZMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Nitro-1H-Pyrazole-3-Carboxylate: Key Properties & Sourcing


Methyl 4-nitro-1H-pyrazole-3-carboxylate (CAS 1345513-95-2) is a heterocyclic building block characterized by a pyrazole core with a methyl ester at the 3-position and a nitro group at the 4-position . It has a molecular formula of C5H5N3O4 and a molecular weight of 171.11 g/mol . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research . It is supplied as a solid with a typical purity of 97% and is recommended for storage at 2-8°C in a sealed, dry environment .

Methyl 4-Nitro-1H-Pyrazole-3-Carboxylate: Why Purity Is Critical


Direct substitution of methyl 4-nitro-1H-pyrazole-3-carboxylate with other pyrazole carboxylates is scientifically invalid due to the distinct regioisomeric and functional group arrangements that dictate reactivity and biological outcome. The specific 3-carboxylate and 4-nitro substitution pattern creates a unique electronic environment and hydrogen-bonding network, which is critical for its role as a synthetic intermediate and for its reported biological activities, including DNA methyltransferase inhibition . In contrast, the 5-carboxylate regioisomer (CAS 138786-86-4) has been reported as a histone deacetylase inhibitor, highlighting a clear functional divergence . Even minor changes, such as the absence of the 4-nitro group or the presence of a 1-methyl group, lead to compounds with fundamentally different chemical reactivities, melting points, and target engagements, as seen with 1-methyl-4-nitro-1H-pyrazole (CAS 3994-50-1) which has a boiling point of 244.4°C . Therefore, procuring the exact compound ensures experimental reproducibility and targeted outcomes.

Methyl 4-Nitro-1H-Pyrazole-3-Carboxylate: Evidence-Based Selection


Reproducible High-Yield Esterification

The synthesis of methyl 4-nitro-1H-pyrazole-3-carboxylate via esterification of 4-nitro-1H-pyrazole-3-carboxylic acid achieves exceptionally high and reproducible yields, a critical factor for cost-effective procurement and scaling. A documented kilogram-scale procedure yields the title compound in 98.3-99.5% yield as an off-white solid . This performance can be contrasted with the lower yield often observed for the synthesis of the regioisomeric 5-carboxylate, which is less reported and often necessitates more complex separation from isomeric mixtures [1].

Process Chemistry Medicinal Chemistry Synthetic Methods

Defined Solid Form and Purity Profile

The solid-state properties of methyl 4-nitro-1H-pyrazole-3-carboxylate are well-defined, ensuring consistency in research applications. It is characterized by a melting point of 120-123°C and is typically supplied as a solid with a minimum purity of 97-98% (HPLC) . In contrast, the related 4-nitro-1H-pyrazole (CAS 3994-50-1) is reported to be a liquid at room temperature, with a boiling point of 244.4°C, which presents different handling and storage requirements . This solid-state property of the target compound simplifies handling, weighing, and formulation in solid-phase synthesis or crystallization studies.

Analytical Chemistry Quality Control Chemical Procurement

DNMT Inhibition Distinct from HDAC Inhibition

Methyl 4-nitro-1H-pyrazole-3-carboxylate (CAS 1345513-95-2) has been shown to inhibit DNA methyltransferases (DNMTs) and suppress tumor growth in vivo and in vitro, with reported activity against HCT116 colon cancer and THP1 leukemia cells . This mechanism is functionally distinct from that of its regioisomer, methyl 4-nitro-1H-pyrazole-5-carboxylate (CAS 138786-86-4), which is reported to act as a potent histone deacetylase (HDAC) inhibitor, also demonstrating anticancer activity against HCT116 cells via DNMT1 transcriptional inhibition . While both compounds show activity in the same HCT116 cell line, they are associated with different epigenetic targets, underscoring that they are not interchangeable tools.

Epigenetics Cancer Research Chemical Biology

Methyl 4-Nitro-1H-Pyrazole-3-Carboxylate: High-Impact Research Applications


Epigenetic Probe Development for DNMTs

Based on its reported activity as a DNMT inhibitor and its ability to suppress tumor growth in colon cancer (HCT116) and leukemia (THP1) models , this compound is a strong candidate for developing chemical probes or lead molecules in epigenetic cancer research. Its distinct mechanism from the HDAC-inhibiting 5-carboxylate regioisomer makes it a specific tool for dissecting DNA methylation pathways. Researchers should procure this compound to ensure they are modulating the intended epigenetic target.

Efficient Heterocyclic Library Synthesis

The well-documented, high-yielding synthesis (98.3-99.5%) and solid-state characteristics (mp 120-123°C) of methyl 4-nitro-1H-pyrazole-3-carboxylate make it a superior building block for automated or high-throughput parallel synthesis. Its predictable reactivity as an ester and a nitroarene allows for reliable derivatization, minimizing purification challenges and maximizing the output of diverse compound libraries for drug discovery or agrochemical lead generation.

Regioisomer Purity Reference Standard

Due to the critical functional differences between the 3- and 5-carboxylate regioisomers , a pure and well-characterized reference standard is essential for analytical chemistry and quality control (QC) laboratories. Procuring this compound from a reputable vendor ensures access to a solid, high-purity (≥97%) material with a defined melting point, allowing for accurate HPLC or NMR method development and validation to distinguish it from its closely related impurities.

Quote Request

Request a Quote for methyl 4-nitro-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.